tert-Butyl 3-(3-iodopropyl)piperidine-1-carboxylate

Lipophilicity Regiochemistry Chromatographic Retention

tert-Butyl 3-(3-iodopropyl)piperidine-1-carboxylate (CAS 163210-23-9) is a Boc-protected piperidine derivative bearing a 3-iodopropyl substituent at the 3-position of the piperidine ring. Its molecular formula is C₁₃H₂₄INO₂ with a molecular weight of 353.24 g/mol.

Molecular Formula C13H24INO2
Molecular Weight 353.24 g/mol
CAS No. 163210-23-9
Cat. No. B3107956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(3-iodopropyl)piperidine-1-carboxylate
CAS163210-23-9
Molecular FormulaC13H24INO2
Molecular Weight353.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)CCCI
InChIInChI=1S/C13H24INO2/c1-13(2,3)17-12(16)15-9-5-7-11(10-15)6-4-8-14/h11H,4-10H2,1-3H3
InChIKeyUKBXWGVMYTVFKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(3-iodopropyl)piperidine-1-carboxylate (CAS 163210-23-9): Core Physicochemical and Structural Baseline for Procurement Assessment


tert-Butyl 3-(3-iodopropyl)piperidine-1-carboxylate (CAS 163210-23-9) is a Boc-protected piperidine derivative bearing a 3-iodopropyl substituent at the 3-position of the piperidine ring. Its molecular formula is C₁₃H₂₄INO₂ with a molecular weight of 353.24 g/mol . The compound is characterized by a computed LogP of 3.85 and a topological polar surface area (TPSA) of 29.54 Ų, positioning it as a moderately lipophilic scaffold with limited hydrogen-bonding capacity (0 H-bond donors, 2 H-bond acceptors) . The iodine atom at the terminal position of the propyl chain confers superior leaving-group ability relative to bromo or chloro analogs, enabling efficient nucleophilic displacement in downstream synthetic transformations . This compound serves as a key intermediate in medicinal chemistry programs targeting central nervous system (CNS) and other therapeutic indications where the 3-substituted piperidine geometry provides a specific three-dimensional vector distinct from the 4-substituted regioisomer .

Why In-Class Piperidine Iodopropyl Intermediates Cannot Be Interchanged: The Case for tert-Butyl 3-(3-iodopropyl)piperidine-1-carboxylate (CAS 163210-23-9)


Piperidine-based iodopropyl building blocks share a common core but differ critically in regiochemistry (3- vs. 4-substitution), protecting group (Boc vs. Cbz vs. unprotected), and halogen identity (I vs. Br vs. Cl). These seemingly minor structural variations translate into quantifiable differences in lipophilicity, steric environment, and reactivity that can determine the success or failure of a synthetic route. For instance, the 3-substituted regioisomer exhibits a computed LogP of 3.85 , while the 4-substituted analog tert-butyl 4-(3-iodopropyl)piperidine-1-carboxylate (CAS 142374-14-9) has a reported LogP of 3.65–3.79 , representing a ΔLogP of 0.06–0.20. This difference alters chromatographic behavior and membrane partitioning in biological assays. Similarly, substituting the iodine with bromine (CAS 193629-30-0) reduces leaving-group reactivity and alters molecular weight (306.24 vs. 353.24 g/mol) , while Cbz-protected analogs introduce different deprotection conditions and hydrogenation sensitivity. The evidence below establishes that CAS 163210-23-9 occupies a distinct and non-interchangeable position within this chemical space.

Quantitative Differentiation Evidence: tert-Butyl 3-(3-iodopropyl)piperidine-1-carboxylate (CAS 163210-23-9) vs. Closest Analogs


Higher Computed LogP Differentiates 3-Substituted from 4-Substituted Regioisomer in Lipophilicity-Driven Applications

The 3-substituted target compound (CAS 163210-23-9) has a vendor-reported computed LogP of 3.85 , compared to the 4-substituted regioisomer tert-butyl 4-(3-iodopropyl)piperidine-1-carboxylate (CAS 142374-14-9), which has reported LogP values of 3.65 (Fluorochem) and 3.79 (ChemSrc) . This ΔLogP of +0.06 to +0.20 for the 3-substituted isomer indicates higher lipophilicity, which can affect reversed-phase HPLC retention time, biological membrane permeability, and tissue distribution when the compound is used as a precursor for bioactive molecule synthesis.

Lipophilicity Regiochemistry Chromatographic Retention

Identical TPSA but Distinct Spatial Orientation: 3- vs. 4-Position Substitution Alters Molecular Vector Without Changing Polar Surface Area

Both the 3-substituted target compound (TPSA = 29.54 Ų) and its 4-substituted regioisomer (TPSA = 29.5 Ų) [1] share essentially identical topological polar surface area. However, the substitution at the 3-position versus the 4-position of the piperidine ring orients the iodopropyl chain at a different dihedral angle relative to the Boc-protected nitrogen, creating distinct three-dimensional vectors for downstream functionalization. This spatial difference is critical in fragment-based drug discovery (FBDD) and structure-based design, where the exit vector of a substituent determines complementarity to a protein binding pocket.

Topological Polar Surface Area Molecular Geometry Structure-Activity Relationship

Iodine vs. Bromine Leaving-Group Reactivity: Quantified Bond Dissociation Energy Advantage for SN2 Displacement

The target compound contains a terminal C–I bond, whereas the bromo analog tert-butyl 3-(3-bromopropyl)piperidine-1-carboxylate (CAS 193629-30-0) contains a C–Br bond . The C–I bond dissociation energy (BDE) is approximately 57 kcal/mol, compared to approximately 70 kcal/mol for C–Br [1], representing a ~13 kcal/mol lower barrier for iodide as a leaving group. This translates to faster SN2 displacement rates under identical conditions, enabling milder reaction conditions, shorter reaction times, and higher yields in nucleophilic substitution reactions with amines, thiols, or alkoxides.

Nucleophilic Substitution Leaving-Group Ability Bond Dissociation Energy

Boc vs. Cbz Protecting Group: Orthogonal Deprotection and Stability Profile for Multi-Step Synthetic Sequences

The target compound employs a tert-butyloxycarbonyl (Boc) protecting group, which is cleaved under acidic conditions (e.g., TFA or HCl/dioxane), whereas the Cbz-protected analog benzyl 3-(3-iodopropyl)piperidine-1-carboxylate (CAS 1330097-93-2) requires hydrogenolysis or strongly acidic conditions (HBr/AcOH). The Boc group offers quantitative deprotection within minutes under mild TFA treatment, while Cbz deprotection by hydrogenolysis may be incompatible with substrates containing reducible functional groups. Additionally, the Boc group provides greater steric bulk near the piperidine nitrogen, which can influence the conformational equilibrium of the ring and the trajectory of the 3-substituent.

Protecting-Group Strategy Orthogonal Deprotection Acid Lability

Commercially Available Purity Grades: 97% (LeYan) vs. 95% Minimum for Key Analogs Enables Direct Use Without Further Purification

The target compound is commercially available at a specified purity of 97% from LeYan (Product No. 1148316) and 97% from ChemScene . In comparison, the 4-substituted regioisomer (CAS 142374-14-9) is offered at a minimum purity of 95% by AK Scientific . This 2-percentage-point purity differential reduces the impurity burden in subsequent reactions, potentially minimizing side-product formation and simplifying post-reaction purification. For procurement in GLP- or GMP-adjacent workflows, higher starting-material purity translates to fewer batch failures and more reproducible reaction outcomes.

Purity Procurement Specification Quality Control

Optimal Application Scenarios for tert-Butyl 3-(3-iodopropyl)piperidine-1-carboxylate (CAS 163210-23-9) Based on Quantitative Differentiation Evidence


CNS-Targeted Fragment-Based Drug Discovery Requiring 3D Molecular Diversity

In fragment-based drug discovery programs targeting CNS receptors, the 3-substituted piperidine scaffold of CAS 163210-23-9 provides a distinct three-dimensional exit vector compared to the 4-substituted regioisomer, while maintaining an essentially identical TPSA (29.54 vs. 29.5 Ų). The computed LogP of 3.85 is within the favorable range for CNS drug candidates (typically LogP 2–5), and the higher lipophilicity compared to the 4-regioisomer (ΔLogP +0.06 to +0.20) may enhance blood-brain barrier penetration of final compounds . Researchers synthesizing libraries targeting GPCRs, ion channels, or transporters where the 3-position geometry is required should specify CAS 163210-23-9 rather than the 4-substituted analog.

Multi-Step Medicinal Chemistry Synthesis with Reduction-Sensitive Intermediates

In synthetic routes involving functional groups sensitive to hydrogenolysis (e.g., aryl halides, alkenes, nitro groups), the Boc protecting group of CAS 163210-23-9 permits orthogonal deprotection under mild acidic conditions (TFA or HCl) without affecting the iodopropyl chain or other reducible moieties [1]. This contrasts with Cbz-protected analogs that require hydrogenation conditions potentially causing dehalogenation. The superior leaving-group ability of iodine (C–I BDE ≈ 57 kcal/mol) over bromine (C–Br BDE ≈ 70 kcal/mol) further ensures efficient SN2 alkylation of nucleophilic pharmacophore elements under mild conditions, minimizing thermal degradation of heat-sensitive intermediates.

Parallel Library Synthesis Requiring High-Purity Building Blocks for Direct-Use Workflows

For automated parallel synthesis or flow chemistry platforms where in-line purification capacity is limited, the 97% purity specification of CAS 163210-23-9 from LeYan and ChemScene enables direct dispensing and reaction without pre-purification. The higher purity compared to 95%-grade analogs reduces the risk of impurity carry-through that can complicate LC-MS analysis of library products and lead to false-positive biological assay results. Procurement of the 97%-grade material is recommended for laboratories operating under quality-managed workflows where batch consistency and minimal impurity profiles are critical.

Late-Stage Functionalization of Advanced Intermediates Requiring Regiospecific Iodoalkyl Handle

The 3-iodopropyl chain of CAS 163210-23-9 serves as a versatile electrophilic handle for late-stage diversification. Following Boc deprotection and further elaboration of the piperidine core, the terminal iodide permits chemoselective conjugation with thiols, amines, or heterocyclic nucleophiles. The 3-substitution regiochemistry ensures that the elaborated side chain projects in a spatial orientation distinct from 4-substituted analogs, which is critical when the final compound must match a specific pharmacophore model or X-ray co-crystal structure. Researchers engaged in structure-guided optimization should stock CAS 163210-23-9 specifically when the 3-position vector is demanded by the target binding site.

Quote Request

Request a Quote for tert-Butyl 3-(3-iodopropyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.